(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
Overview
Description
(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Interactions The compound's structure suggests potential interactions with various pharmacological targets. For instance, literature on metabotropic glutamate receptor subtype 5 antagonists, which share a similar structural feature with the thiazolyl moiety in the compound, indicates potential neuropharmacological applications in areas like neurodegeneration, addiction, anxiety, and pain management (Lea & Faden, 2006).
Enzyme Inhibition The compound may act as an inhibitor of cytochrome P450 isoforms in human liver microsomes, as indicated by research on similar molecules. The structure of the compound shares similarity with those known to selectively inhibit certain CYP isoforms, which is crucial in understanding drug-drug interactions and metabolism (Khojasteh et al., 2011).
Amyloid Imaging in Alzheimer's Disease The chemical structure of the compound suggests potential use in amyloid imaging for Alzheimer's disease, similar to compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP, used in PET amyloid imaging. Such compounds are crucial in early detection and understanding the pathophysiological mechanisms of Alzheimer's disease (Nordberg, 2007).
Antifungal and Pharmacophore Insights Studies on small molecules against Fusarium oxysporum highlight the importance of structural features in antifungal activity. The compound's structural similarity to these molecules suggests potential antifungal applications, with emphasis on understanding mechanistic drug-target interactions (Kaddouri et al., 2022). Additionally, reviews on pyrimidine-based optical sensors and pharmacophore design for kinase inhibitors provide insights into the potential utility of the compound's pyridinyl and thiazolyl moieties in biological sensing and kinase inhibition (Jindal & Kaur, 2021; Scior et al., 2011).
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-13(12(18)7-9-17(2)3)19-14(16-10)11-6-4-5-8-15-11/h4-9H,1-3H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWNKLYLHJIFHH-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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